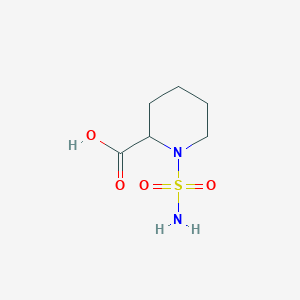
1-Sulfamoylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Sulfamoylpiperidine-2-carboxylic acid is a chemical compound with the CAS Number: 1103643-44-2 . It has a molecular weight of 208.24 and its IUPAC name is 1-(aminosulfonyl)-2-piperidinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O4S/c7-13(11,12)8-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Catalytic Applications in Organic Synthesis
1-Sulfamoylpiperidine-2-carboxylic acid, though not directly mentioned, can be related to compounds with sulfamoyl and carboxylic groups that find applications in catalysis for organic synthesis. For instance, novel biological-based nano organo solid acids, incorporating functionalities similar to this compound, have demonstrated their utility as catalysts in the synthesis of various organic compounds under mild and green conditions. These nano organo solid acids have shown potential in the industrial synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, highlighting their versatility and environmental friendliness in organic synthesis (Zolfigol et al., 2015).
Environmental and Toxicological Studies
Perfluoroalkyl acids (PFAAs) and their derivatives have garnered attention due to their environmental persistence and potential toxic effects. Studies have focused on understanding the toxicokinetics and modes of action of these compounds, which include sulfonates and carboxylates. These investigations aim to address the environmental and health impacts of PFAAs, offering insights into the bioaccumulation, toxicological profiles, and regulatory frameworks necessary for assessing the risks associated with exposure to these chemicals (Andersen et al., 2008).
Sulfamates in Therapeutic Applications
Sulfamic acid and its derivatives, including sulfamates, have been explored for their therapeutic potential. These compounds have found applications in designing inhibitors for various enzymes, showcasing their versatility in drug discovery. Sulfamates have been utilized in developing antiviral agents, anticancer drugs, and anticonvulsants, indicating the broad therapeutic applications of sulfamide-based molecules. The exploration of sulfamates highlights the potential of sulfamide and related chemistries in contributing to new treatments for a range of diseases (Winum et al., 2004).
Antibacterial Evaluation
The synthesis and antibacterial evaluation of compounds incorporating sulfamoyl, piperidine, and oxadiazole functionalities demonstrate the potential of this compound analogs in medicinal chemistry. These studies have led to the development of new derivatives with valuable biological activities, including antimicrobial properties. The structural elucidation and activity screening of these compounds contribute to the understanding of their mechanism of action and potential therapeutic uses (Aziz‐ur‐Rehman et al., 2017).
Bioaccumulation and Environmental Impact
Research on perfluorinated acids, including carboxylates and sulfonates, has provided critical insights into their environmental distribution, persistence, and bioaccumulation. These studies are essential for evaluating the environmental impact of compounds with sulfonate and carboxylate functionalities, leading to better understanding and management of their presence in the environment (Conder et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-sulfamoylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-13(11,12)8-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVTZPCTCVSQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

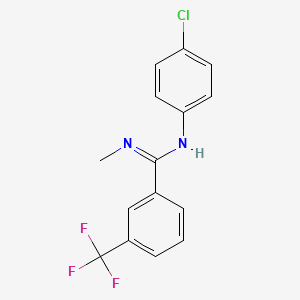
![N-(2-chloro-4-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2969584.png)
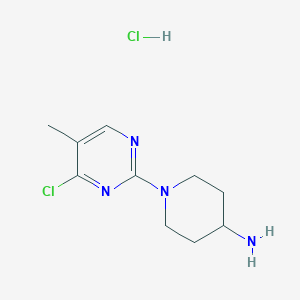
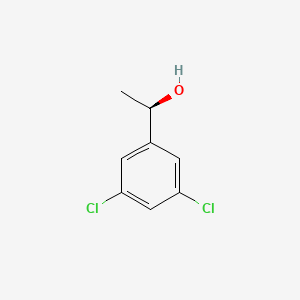
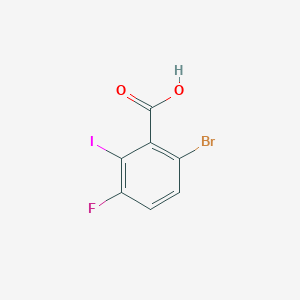
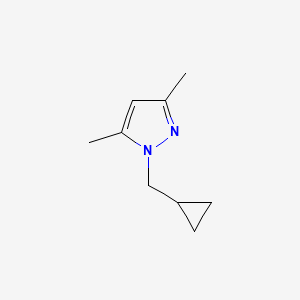
![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)
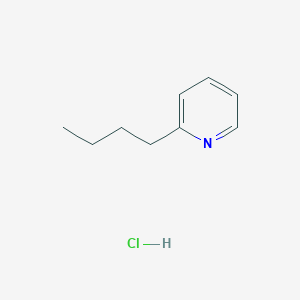



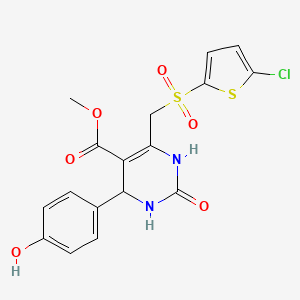
![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)
![2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide](/img/structure/B2969603.png)